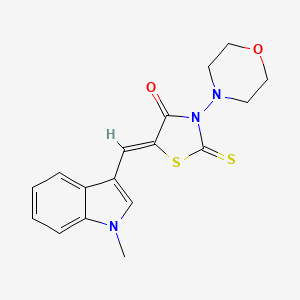

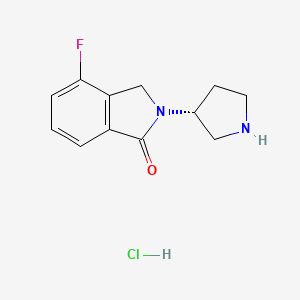

(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound. The exact description of this compound is not available .

Synthesis Analysis

The synthesis analysis of this compound is not available in the searched resources .

Molecular Structure Analysis

The molecular formula of a similar compound, “®-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride”, is C12H14ClFN2O . The exact molecular structure of “®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” is not available .

Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the searched resources .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “®-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride”, are as follows: Molecular Weight is 256.71, but the density, boiling point, melting point, and flash point are not available .

Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Versatile Scaffold for Novel Biologically Active Compounds

The pyrrolidine ring is widely utilized by medicinal chemists due to its sp^3 hybridization, contribution to stereochemistry, and the ability to increase three-dimensional coverage, a phenomenon known as “pseudorotation”. This review discusses the bioactive molecules characterized by the pyrrolidine ring and its derivatives, including their role in the treatment of human diseases. It also explores the influence of steric factors on biological activity and structure-activity relationships of compounds featuring this scaffold, underscoring its significance in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Coagulation Factor Xa Inhibition

Design of Small-Molecule Inhibitors

Research into the inhibitors of Factor Xa, a target for antithrombotic agents, highlights the development of potent and selectively bioavailable inhibitors. Among the described series, the pyrrolidinone series illustrates the application of pyrrolidine derivatives in creating efficacious agents, such as RPR120844. This work emphasizes the systematic approach in drug discovery leading to the development of novel inhibitors with significant therapeutic potential (Pauls et al., 2001).

Neuroprotective and Behavioral Properties

Flupirtine as a Case Study

Although not directly related to (R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride, the study of flupirtine, a compound with a pyrrolidin-2-one pharmacophore, demonstrates the neuroprotective, anticonvulsant, and myorelaxant effects of pyrrolidine-containing compounds. Flupirtine showcases the therapeutic versatility of compounds based on this structure, suggesting potential research directions for similar compounds (Schuster et al., 1998).

Mécanisme D'action

Safety and Hazards

The safety data sheet of a similar compound, “(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride”, suggests that it should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFQQOMPTZUVGY-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CC3=C(C2=O)C=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)

![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)

![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)